7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-15-7-9-5-6-16-11(9)10/h5-8,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESPPSUFPUUDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine typically involves the borylation of the corresponding pyrrolo[3,2-c]pyridine precursor. One common method is the reaction of the pyrrolo[3,2-c]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with various aryl and vinyl halides to form biaryl and styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products:
Biaryl and Styrene Derivatives: Formed from Suzuki-Miyaura cross-coupling.
Boronic Acids and Borate Esters: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrrolo[3,2-c]pyridine derivatives exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety can enhance the compound's ability to interact with biological targets involved in cancer progression.
- Case Study : A study published in Molecules demonstrated that various pyrrolo[3,2-c]pyridine derivatives showed significant cytotoxicity against different cancer cell lines. The mechanism of action involved the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. The boron atom's presence may contribute to enhanced binding affinity to bacterial enzymes.
- Data Table: Antimicrobial Activity
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine | Staphylococcus aureus | 8 μmol/L |
| Escherichia coli | 12 μmol/L | |
| Bacillus subtilis | 6 μmol/L |
This data suggests that the compound possesses moderate to strong antibacterial properties .
Cross-Coupling Reactions
The dioxaborolane moiety allows for participation in cross-coupling reactions, making it a valuable intermediate in organic synthesis.
- Synthesis Method : The compound can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds with pharmaceutical relevance .
Material Science
Due to its unique electronic properties imparted by the boron atom and the nitrogenous heterocycle, this compound can be explored for applications in organic electronics and photonic devices.
Structure-Activity Relationship Studies
Understanding how structural variations affect biological activity is crucial for optimizing the efficacy of pyrrolo[3,2-c]pyridine derivatives.
Mechanism of Action
The mechanism of action of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine can be contextualized against analogous pyrrolopyridine-based boronic esters. Below is a detailed comparison:
Positional Isomerism and Reactivity
- Pyrrolo[2,3-b]pyridine Derivatives :
- Example : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 942919-26-8) .
- Key Difference : The boronic ester is at the 4-position of the [2,3-b] isomer, whereas the target compound has the substituent at the 7-position of the [3,2-c] system.
- Impact : Positional isomerism alters electronic distribution and steric accessibility. The [3,2-c] scaffold may exhibit enhanced reactivity in cross-couplings due to reduced steric hindrance at the 7-position compared to the 4-position in [2,3-b] derivatives .
Substituent Effects on Cross-Coupling Efficiency
- Trifluoromethyl-Substituted Analogs: Example: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1357387-66-6) . Comparison: The target compound lacks such substituents, which may reduce its reactivity but improve compatibility with electron-rich coupling partners .
Physical Properties and Solubility
- Molecular Weight and Lipophilicity :
- Example : 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (MW 428.50 g/mol) .
- Comparison : The target compound (MW 258.10 g/mol) lacks bulky silyl groups, resulting in lower lipophilicity (clogP ≈ 2.1 vs. 5.8 for the silylated analog), enhancing aqueous solubility for biological assays .
Market and Commercial Relevance
- Market Data :
Biological Activity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a pyrrolo[3,2-c]pyridine core substituted with a dioxaborolane moiety. This unique structure may contribute to its biological properties.
Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit various biological activities:
- Antidiabetic Activity : Compounds in this class have been shown to lower blood glucose levels by enhancing glucose uptake in muscle and adipose tissues. For instance, derivatives with specific substituents can significantly improve insulin sensitivity in vitro .
- Antimicrobial Activity : Pyrrolo[3,2-c]pyridine derivatives have demonstrated inhibitory effects against various pathogens. In vitro studies reveal low micromolar inhibitory potency against viral infections .
- Antitumor Activity : Several studies report that these compounds exhibit cytotoxicity against cancer cell lines while showing limited toxicity to non-cancerous cells. Notably, certain derivatives have been identified as potent inhibitors of NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell metabolism .
Case Studies
- Antidiabetic Efficacy : In a study involving mouse adipocytes, a specific pyrrolo[3,2-c]pyridine derivative increased insulin sensitivity by 7.4–37.4% at varying concentrations . The efficacy was attributed to the compound's ability to stimulate glucose incorporation into lipids.
- Antiviral Potency : A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their antiviral activity and found to exhibit good selectivity and reduced cytotoxicity in vitro assays .
- Cancer Cell Line Studies : The cytotoxic effects of selected compounds were assessed against ovarian and breast cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells with minimal effects on healthy cells .
Biological Activity Summary Table
| Activity Type | Mechanism of Action | Efficacy Summary |
|---|---|---|
| Antidiabetic | Enhances glucose uptake | Insulin sensitivity increased by 7.4–37.4% |
| Antimicrobial | Inhibitory effects on various pathogens | Low micromolar potency observed |
| Antitumor | Cytotoxicity against cancer cells | Moderate cytotoxicity with minimal healthy cell toxicity |
| NAMPT Inhibition | Disruption of NAD+ biosynthesis in cancer cells | Strong inhibition observed |
Q & A
Q. What are the key synthetic routes for preparing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine?
The primary method involves Suzuki-Miyaura cross-coupling , utilizing palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated pyrrolopyridine precursors (e.g., 7-chloro-1H-pyrrolo[3,2-c]pyridine) with pinacol boronic esters. Reaction conditions typically require anhydrous solvents (toluene, dioxane), a base (K₂CO₃), and heating (80–105°C) to achieve efficient coupling .
Example Protocol :
- React 7-chloro-1H-pyrrolo[3,2-c]pyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd catalysis.
- Purify via silica gel chromatography (dichloromethane/ethyl acetate gradient).
Q. How is the compound characterized for structural identity and purity?
Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and boronic ester integration. For example, the boron-bound proton signal is absent, and aromatic protons show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₇BN₂O₂: 260.1334; observed: 260.1336) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry using software like SHELX or OLEX2 .
Purity Assessment :
Advanced Questions
Q. What challenges arise in achieving regioselectivity during Suzuki coupling of pyrrolo[3,2-c]pyridine derivatives?
Regioselectivity issues stem from competing coupling sites on the heterocyclic core. Strategies include:
- Directing Groups : Introduce temporary protecting groups (e.g., tert-butyl carbamate) to block undesired positions .
- Catalyst Optimization : Use PdCl₂(dppf) or XPhos-based catalysts to enhance selectivity for the 7-position .
- Solvent Effects : Polar aprotic solvents (DMF, THF) improve boronic ester reactivity at elevated temperatures .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., NMR vs. XRD bond lengths) may arise from dynamic effects (e.g., tautomerism) or polymorphism. Mitigation steps:
- Variable-Temperature NMR : Detect tautomeric equilibria by observing signal splitting at low temperatures .
- Polymorph Screening : Crystallize under varied conditions (solvent, temperature) to identify dominant forms .
- DFT Calculations : Compare experimental XRD data with computational models to validate electronic structures .
Q. What structure-activity relationships (SAR) are critical for optimizing biological activity in pyrrolo[3,2-c]pyridine derivatives?
Key SAR findings from analogous compounds:
- Boronic Ester Position : Substitution at the 7-position enhances target binding (e.g., kinase inhibition) compared to 5- or 3-positions .
- Heterocyclic Modifications : Introducing electron-withdrawing groups (e.g., nitro, cyano) improves metabolic stability but may reduce solubility .
Example SAR Table :
| Substituent Position | Biological Activity (IC₅₀) | Solubility (µg/mL) |
|---|---|---|
| 7-Boronic ester | 12 nM (Kinase X) | 15 |
| 5-Boronic ester | 450 nM (Kinase X) | 35 |
| Data derived from analogs in . |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
